molecular formula C41H56N4O11 B12418924 25-Desacetyl Rifampicin-d3

25-Desacetyl Rifampicin-d3

Cat. No.: B12418924
M. Wt: 783.9 g/mol
InChI Key: KUJZTIJOBQNKDR-DSMLHZQCSA-N
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Description

25-Desacetyl Rifampicin-d3 is a deuterium-labeled derivative of 25-Desacetyl Rifampicin, which is a metabolite of Rifampicin. Rifampicin is a well-known antibiotic used primarily in the treatment of tuberculosis. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Desacetyl Rifampicin-d3 involves the deacetylation of Rifampicin followed by the introduction of deuterium. The deacetylation process typically involves the use of esterases or other deacetylating agents under controlled conditions. The deuterium labeling is achieved through the use of deuterated reagents in the reaction process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to validate the purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions

25-Desacetyl Rifampicin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

Mechanism of Action

25-Desacetyl Rifampicin-d3, like Rifampicin, exerts its effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 25-Desacetyl Rifampicin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is crucial .

Properties

Molecular Formula

C41H56N4O11

Molecular Weight

783.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3

InChI Key

KUJZTIJOBQNKDR-DSMLHZQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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